molecular formula C9H9BF3KO2 B13472798 Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate

Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate

Cat. No.: B13472798
M. Wt: 256.07 g/mol
InChI Key: PWLODVBCNJCJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2. It is a boron-containing compound that is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide typically involves the reaction of 3-(methoxycarbonyl)-5-methylphenylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized boron compounds.

Scientific Research Applications

Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.

    Medicine: Research into boron-based compounds for cancer treatment, such as boron neutron capture therapy (BNCT), may involve this compound.

    Industry: It can be used in the production of advanced materials, such as boron-containing polymers or catalysts.

Mechanism of Action

The mechanism by which potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the boron species, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
  • Potassium 3-methoxyphenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide is unique due to the presence of the 5-methyl group, which can influence its reactivity and selectivity in chemical reactions. This structural variation can lead to different outcomes in synthetic applications compared to its analogs.

Properties

Molecular Formula

C9H9BF3KO2

Molecular Weight

256.07 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxycarbonyl-5-methylphenyl)boranuide

InChI

InChI=1S/C9H9BF3O2.K/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1

InChI Key

PWLODVBCNJCJLS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(=O)OC)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.